molecular formula C18H15ClN2O B3000709 6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 922881-68-3

6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B3000709
CAS No.: 922881-68-3
M. Wt: 310.78
InChI Key: RHKOUFVVISFEEV-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methylphenylmethyl group attached to a dihydropyridazinone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazinone core.

    Attachment of the Methylphenylmethyl Group: The methylphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction, where the pyridazinone core reacts with a methylphenylmethyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one: Unique due to its specific substitution pattern and functional groups.

    6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    6-(4-fluorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and biological activity. The combination of the chlorophenyl and methylphenylmethyl groups in the dihydropyridazinone core distinguishes it from other similar compounds and contributes to its distinct properties and applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKOUFVVISFEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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